molecular formula C11H14FNO2 B13614280 Methyl 4-amino-3-(2-fluorophenyl)butanoate

Methyl 4-amino-3-(2-fluorophenyl)butanoate

Cat. No.: B13614280
M. Wt: 211.23 g/mol
InChI Key: BYBANSMEKDMHGN-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2-fluorophenyl)butanoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2-fluorophenyl)butanoate typically involves the esterification of 4-amino-3-(2-fluorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-fluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-amino-3-(2-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2-fluorophenyl)butanoate
  • Methyl 4-(3-fluorophenyl)butanoate
  • Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

Uniqueness

Methyl 4-amino-3-(2-fluorophenyl)butanoate is unique due to the specific positioning of the amino and fluorophenyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl 4-amino-3-(2-fluorophenyl)butanoate

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)6-8(7-13)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3

InChI Key

BYBANSMEKDMHGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1=CC=CC=C1F

Origin of Product

United States

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